molecular formula C21H23ClN6O2 B2997315 1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013876-21-5

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2997315
CAS No.: 1013876-21-5
M. Wt: 426.91
InChI Key: WXZFKDGWUQQPTP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where the chlorophenyl group is introduced into the molecule.

    Formation of the purine ring: This step involves cyclization reactions to form the purine ring structure.

    Final assembly: The final step involves combining the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-12(2)27-17-18(23-20(27)28-14(4)10-13(3)24-28)25(5)21(30)26(19(17)29)11-15-6-8-16(22)9-7-15/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZFKDGWUQQPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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